molecular formula C8H14N2O B2607587 3-methyl-octahydropyrrolo[1,2-a]piperazin-4-one, Mixture of diastereomers CAS No. 1822529-02-1

3-methyl-octahydropyrrolo[1,2-a]piperazin-4-one, Mixture of diastereomers

Cat. No.: B2607587
CAS No.: 1822529-02-1
M. Wt: 154.213
InChI Key: VSSXUVBKYAHOSO-UHFFFAOYSA-N
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Description

3-Methyl-octahydropyrrolo[1,2-a]piperazin-4-one, also known as 3-methyl-OPP, is a cyclic compound. It has a molecular weight of 154.21 . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one . The InChI code for this compound is 1S/C8H14N2O/c1-6-8(11)10-4-2-3-7(10)5-9-6/h6-7,9H,2-5H2,1H3 .


Physical and Chemical Properties Analysis

3-Methyl-octahydropyrrolo[1,2-a]piperazin-4-one is a powder at room temperature . It has a molecular weight of 154.21 .

Scientific Research Applications

Synthesis Techniques and Applications

  • Regioselectivity-Tunable Cyclizations : A novel approach for constructing 2,3- or 2,5-dispirooxindole-piperazine ring systems via acid-promoted self-1,3-dipolar [3+3] cyclizations was developed. This method allows for effective tuning of regioselectivity by altering substrate structures, offering new pathways in synthetic organic chemistry (Peng-Ju Xia et al., 2015).

  • Multidentate Bifunctional Organic Ligands : The synthesis and characterization of a new versatile and accessible polydentate bifunctional organic ligand for coordination and supramolecular chemistry was reported. This ligand shows potential as a building block for constructing complex metal-organic frameworks and supramolecular assemblies (C. Cheadle et al., 2013).

Material Science and Coordination Chemistry

  • Metal Complexes with Structural Diversity : Group 12 metal complexes with a tridentate ligand demonstrated structural diversity due to the participation of terminal piperazine nitrogen in coordination. This research provides insights into the design of new materials with unique properties for applications in catalysis and material science (Suranjana Purkait et al., 2017).

  • Hybrid Iodobismuthate Semiconductors : The synthesis and semiconducting properties of piperazinium-cation-based iodobismuthates were explored. These materials exhibit pseudo-three-dimensional structures and show promise for applications in optoelectronics due to their variable electronic properties (Adam J Dennington & M. Weller, 2016).

Therapeutic and Biological Potential

  • Synthesis of N-Heterocycles : Unprotected secondary amines were directly alkylated through C-H functionalization adjacent to nitrogen, leading to the synthesis of α- and β-alkylated N-heterocycles. This method offers a new route to potentially therapeutic N-heterocyclic compounds with high regio- and diastereoselectivity (Philippa R. Payne et al., 2013).

Mechanism of Action

The mechanism of action of 3-methyl-octahydropyrrolo[1,2-a]piperazin-4-one is not clearly recognized . More research is needed to understand how this compound interacts with biological systems.

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6-8(11)10-4-2-3-7(10)5-9-6/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSXUVBKYAHOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2CCCC2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822529-02-1
Record name 3-methyl-octahydropyrrolo[1,2-a]piperazin-4-one
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